molecular formula C4H5N3O4 B6617134 ethyl 2-diazo-2-nitroacetate CAS No. 1572-59-4

ethyl 2-diazo-2-nitroacetate

Cat. No.: B6617134
CAS No.: 1572-59-4
M. Wt: 159.10 g/mol
InChI Key: LURGPIIPDMTGBZ-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-2-nitroacetate is an organic compound that belongs to the class of diazo compounds. It is characterized by the presence of a diazo group (-N=N-) and a nitro group (-NO2) attached to an ethyl ester. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the formation of carbenes and cyclopropanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-diazo-2-nitroacetate can be synthesized through a catalytic [1+2]-cycloaddition reaction. The process involves the reaction of this compound with an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety . Another method involves the reaction of ethyl nitroacetate with substituted benzenes in polyphosphoric acid at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods are preferred due to their ability to handle hazardous reagents safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-diazo-2-nitroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbenes, cyclopropanes, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Ethyl 2-diazo-2-nitroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-diazo-2-nitroacetate involves the formation of carbenes through the decomposition of the diazo group. These carbenes can then participate in various chemical reactions, including cyclopropanation and insertion into C-H and X-H bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Ethyl 2-diazo-2-nitroacetate can be compared with other diazo compounds such as ethyl diazoacetate and diazomethane. While all these compounds contain the diazo group, this compound is unique due to the presence of the nitro group, which imparts different reactivity and stability characteristics . Similar compounds include:

    Ethyl diazoacetate: Used in similar synthetic applications but lacks the nitro group.

    Diazomethane: A simpler diazo compound used for methylation reactions.

This compound stands out due to its ability to form more complex and diverse products through its unique reactivity profile .

Properties

IUPAC Name

ethyl 2-diazo-2-nitroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4/c1-2-11-4(8)3(6-5)7(9)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGPIIPDMTGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-diazo-2-nitroacetate

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